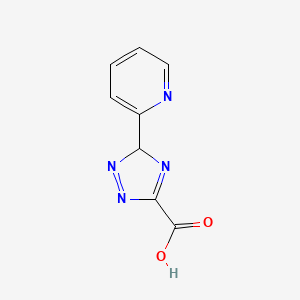

3-(pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-pyridin-2-yl-3H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4,6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHBSAWFFUYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2N=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative, such as an ester or anhydride, in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 3-(pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents. For example, a study showed that certain triazole derivatives displayed potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound also shows promise in cancer therapy. Investigations into its anticancer effects have revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, triazole derivatives have been reported to inhibit the proliferation of cancer cells by targeting the PI3K/Akt pathway, which is crucial for cell survival and growth .

Enzyme Inhibition

this compound has been identified as an inhibitor of certain enzymes that are implicated in various diseases. Its ability to bind to enzyme active sites has been exploited in the design of enzyme inhibitors for therapeutic applications. For example, it has been studied as a potential inhibitor of carbonic anhydrase, an enzyme involved in many physiological processes .

Agricultural Applications

Fungicides

In agriculture, compounds related to this compound have been developed as fungicides. Their effectiveness against plant pathogens makes them valuable in protecting crops from fungal diseases. Research indicates that these triazoles can effectively control diseases such as powdery mildew and rusts in various crops .

Plant Growth Regulators

Additionally, this compound has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly relevant for improving crop productivity under stress conditions .

Material Science

Corrosion Inhibitors

In material science, this compound has been explored as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps prevent corrosion in harsh environments. Research indicates that these compounds can significantly reduce the corrosion rate of metals such as steel and aluminum .

Nanomaterials

The compound is also being studied for its potential use in nanotechnology. Its unique chemical structure allows for functionalization with nanoparticles, enhancing their stability and performance in various applications including drug delivery systems and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The pyridin-2-yl group in the target compound enhances water solubility compared to methyl or aryl-substituted analogs . However, 5-amino-1,2,4-triazole-3-carboxylic acid exhibits higher solubility in polar solvents due to its zwitterionic nature .

- Thermal Stability: The melting point of 5-amino-1,2,4-triazole-3-carboxylic acid (178–182°C) suggests moderate stability, while data for the target compound remains unreported .

Biological Activity

3-(Pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.15 g/mol

- CAS Number : 36209-49-1

The presence of the pyridine ring and triazole moiety contributes to its diverse biological activities.

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. A study evaluating various triazole derivatives found that compounds with a pyridine substituent notably inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) in human peripheral blood mononuclear cells (PBMCs). Specifically, compounds with 2-pyridyl substituents demonstrated enhanced TNF-α inhibitory activity compared to their analogs without such substitutions .

Table 1: Inhibition of TNF-α Production by Triazole Derivatives

| Compound | TNF-α Inhibition (%) at 50 µg/mL |

|---|---|

| 3a | 60 |

| 3b | 44 |

| 3c | 55 |

| Control (DMSO) | 10 |

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been explored against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiproliferative Activity

In vitro studies have shown that this compound and its derivatives possess antiproliferative effects on cancer cell lines. For instance, a comparative analysis indicated that these compounds could induce apoptosis in human leukemia cells (CEM-13 and U937). The observed cytotoxicity was attributed to the activation of apoptotic pathways involving caspase enzymes .

Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 3a | 10.5 | CEM-13 |

| 3b | 12.8 | U937 |

| Control (Doxorubicin) | 8.0 | CEM-13 |

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of triazole derivatives highlighted that compounds containing the pyridine ring significantly reduced cytokine release in LPS-stimulated PBMC cultures. The strongest inhibition was observed with compound 3a, which led to a reduction in TNF-α levels comparable to established anti-inflammatory agents like ibuprofen .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, showcasing their potential as alternative antimicrobial agents .

The biological activities of triazole derivatives are often linked to their ability to interact with specific biological targets. The inhibition of key enzymes involved in inflammatory pathways and microbial metabolism is a proposed mechanism for their anti-inflammatory and antimicrobial activities. Additionally, their role in inducing apoptosis in cancer cells suggests interaction with cell cycle regulators and apoptotic signaling pathways .

Q & A

Q. What are the common synthetic routes for preparing 3-(pyridin-2-yl)-3H-1,2,4-triazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting pyridine-2-carboxylic acid hydrazide with a suitable triazole precursor (e.g., ethyl cyanoacetate or thiosemicarbazide) under reflux in ethanol or DMF. Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieving yields above 60%. Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel .

Q. How is the compound characterized spectroscopically?

- NMR : and NMR spectra confirm the pyridine and triazole moieties. Key signals include aromatic protons at δ 7.5–8.5 ppm (pyridine ring) and a carboxylic acid proton at δ 12–13 ppm (broad, exchangeable).

- IR : Stretching vibrations at ~1680 cm (C=O of carboxylic acid) and 1590 cm (triazole C=N) are diagnostic.

- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 219.07 [M+H], consistent with the molecular formula .

Q. What are the primary applications of this compound in early-stage research?

The molecule serves as a versatile scaffold in medicinal chemistry, particularly in designing metal-chelating agents (e.g., for Cu) and enzyme inhibitors. Its carboxylic acid group enables functionalization into amides or esters for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address solubility challenges during biological assays?

The compound exhibits poor aqueous solubility due to its aromatic heterocycles. Strategies include:

Q. What experimental approaches resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR spectra often arise from tautomerism (1,2,4-triazole ring) or solvent effects. To mitigate:

Q. How can computational methods predict regioselectivity in derivative synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distribution, identifying reactive sites. For example, the N1 atom of the triazole ring is more nucleophilic than N4, guiding alkylation or acylation reactions. Molecular docking further predicts binding modes in enzyme-inhibition studies .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalysis : Use Pd(PPh) or CuI to accelerate cyclization steps.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).

- Flow Chemistry : Continuous reactors improve reproducibility and scalability .

Data Contradictions and Validation

Q. How to reconcile conflicting LogP values reported in literature?

Experimental LogP values range from 1.2 to 2.1 due to measurement techniques (shake-flask vs. HPLC). Validate using consensus computational models (e.g., ACD/Labs or XLogP3) and corroborate with experimental HPLC retention times under standardized conditions (C18 column, acetonitrile/water gradient) .

Q. What causes variability in biological activity across cell lines?

Differences in cell membrane permeability (e.g., P-gp efflux in cancer cells) and metabolic stability (e.g., esterase-mediated hydrolysis) are key factors. Perform parallel assays with permeability enhancers (e.g., verapamil) or protease inhibitors to isolate variables .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.